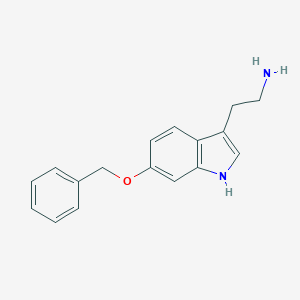

6-Benzyloxytryptamine

概要

説明

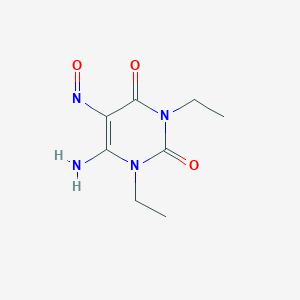

Synthesis Analysis

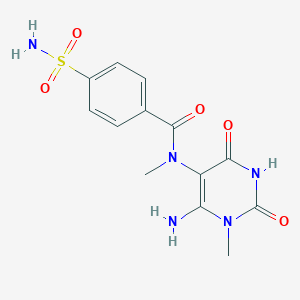

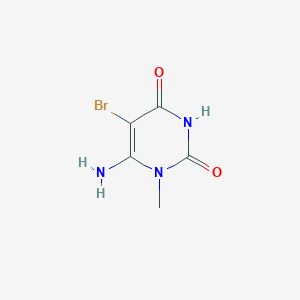

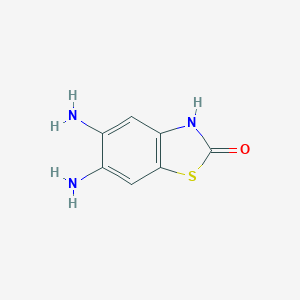

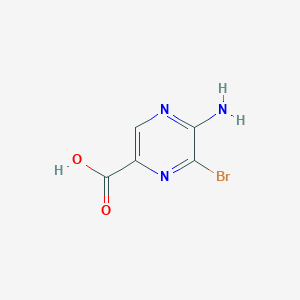

The synthesis of 6-benzyloxytryptamine and its analogs involves several key chemical reactions. For instance, the synthesis of 6-benzyl analogs of certain thymine derivatives was explored for their potential anti-HIV activity. This process involves the lithiation of uracil derivatives and subsequent reactions with aryl aldehyde to produce various uracil derivatives. These compounds were further processed through acetylation and palladium-catalyzed hydrogenolysis to achieve the desired 6-benzyluracils (Tanaka et al., 2010). Moreover, a method involving Fischer rearrangement was used for the synthesis of substituted homologues of tryptamines, demonstrating a scalable approach to obtain 2-substituted dihomotryptamines (Nenajdenko et al., 2002).

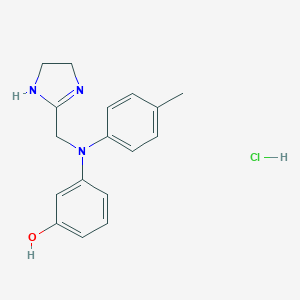

Molecular Structure Analysis

The molecular structure of 6-benzyloxytryptamine is characterized by the presence of a benzyl group attached to the oxygen molecule at the 6th position of the tryptamine backbone. This modification can significantly affect the compound's biochemical properties and activity. The structure analysis of such compounds is crucial for understanding their potential interactions with biological targets.

Chemical Reactions and Properties

6-Benzyloxytryptamine and its derivatives undergo various chemical reactions that highlight their reactivity and potential applications. For example, the synthesis processes often involve palladium-catalyzed reactions, lithiation, and hydrogenolysis, indicating the compound's versatility in organic synthesis. Moreover, its analogs demonstrate significant biological activity, such as inhibition of HIV-1 replication, indicating potential therapeutic applications (Tanaka et al., 2010).

科学的研究の応用

Antagonism of TRPM8 Ion-Channel

- 6-Benzyloxytryptamine exhibits properties as an antagonist of the TRPM8 ion-channel, which could have implications in sensory perception and pain management. This compound has a structural similarity to other TRPM8 antagonists noted in literature, suggesting a potential role in modulating sensory transduction processes (Defalco et al., 2010).

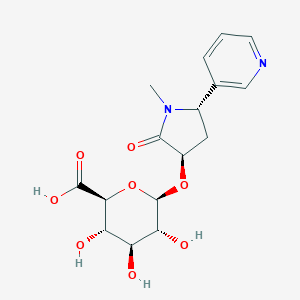

Interaction with 5-HT1D Receptors

- 6-Benzyloxytryptamine has been identified as having a high affinity for 5-HT1D receptors. This interaction is significant for understanding the contractile response in canine saphenous veins, which can provide insights into vascular physiology and the modulation of serotonin receptors (Cohen et al., 1992).

Potential Radioprotective Action

- Research has explored the potential of 6-Benzyloxytryptamine as a radioprotective agent. Its derivatives have been studied for their ability to protect animals against radiation effects, highlighting its possible application in radiobiology and radiation therapy (Krasnykh et al., 1962).

Affinity and Activity at 5-HT6 Receptors

- 6-Benzyloxytryptamine shows significant activity and affinity for the 5-HT6 receptor. This receptor is of interest for its potential role in neuropharmacology, particularly regarding cognitive functions and neurological disorders (Boess et al., 1997).

Synthesis and Chemical Characterization

- The synthesis and chemical characterization of 6-Benzyloxytryptamine have been documented, providing valuable information for further research and application in various fields, including medicinal chemistry and pharmacology (Misztal & Boksa, 1984).

Use in Medicinal Chemistry Strategies

- Medicinal chemistry strategies involving 6-Benzyloxytryptamine have been explored for developing potential cognitive enhancers and anti-obesity agents. This highlights its relevance in drug discovery and pharmaceutical research (Holenz et al., 2006).

Potential Antiviral Activity

- Studies have indicated the potential antiviral activity of 6-Benzyloxytryptamine, particularly in the context of HIV-1 inhibition. This research opens possibilities for its application in antiviral drug development (Baba et al., 1991).

将来の方向性

While specific future directions for 6-Benzyloxytryptamine are not mentioned in the search results, there is a general trend towards the development of new therapeutic peptides and controlled drug delivery systems in pharmaceutical research. These advancements could potentially influence the future applications of 6-Benzyloxytryptamine.

特性

IUPAC Name |

2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEJGMFMSWRFSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391783 | |

| Record name | 6-Benzyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyloxytryptamine | |

CAS RN |

31677-74-4 | |

| Record name | 6-Benzyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

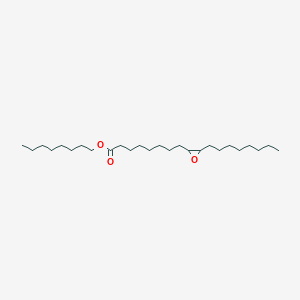

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)

![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)